
2',5'-Dihydroxyacetophenone
Overview
Description
2’,5’-Dihydroxyacetophenone is an organic compound with the molecular formula C8H8O3. It is a derivative of acetophenone, characterized by the presence of two hydroxyl groups at the 2’ and 5’ positions on the benzene ring. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,5’-Dihydroxyacetophenone can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of hydroquinone diacetate in the presence of anhydrous aluminum chloride.
Reaction with Zinc Chloride: Hydroquinone reacts with acetic acid in the presence of zinc chloride to yield 2’,5’-Dihydroxyacetophenone.
Boron Trifluoride Etherate Method: This involves the reaction of hydroquinone with acetic acid in the presence of boron trifluoride etherate in benzene at reflux.
Industrial Production Methods: Industrial production of 2’,5’-Dihydroxyacetophenone typically involves the Fries rearrangement due to its high yield and efficiency. The process is carried out in large reactors with precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
2’,5’-Dihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of 2’,5’-Dihydroxyacetophenone can yield hydroquinone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Aroyl chlorides, alkyl halides.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Aroyl and alkyl substituted derivatives.
Scientific Research Applications
Anticancer Properties
DHAP has demonstrated notable anticancer effects, particularly in multiple myeloma. Research indicates that DHAP induces apoptosis in myeloma cells by regulating the MAPK activation pathway. In a study published in Molecules, it was found that DHAP downregulated the expression of anti-apoptotic proteins while promoting pro-apoptotic signals, leading to enhanced cell death in U266 myeloma cells .
Key Findings:
- Mechanism: Inhibition of cell proliferation and induction of apoptosis.
- Significant Pathways: MAPK signaling pathways play a crucial role in its anticancer activity.
Anti-inflammatory Effects
DHAP exhibits anti-inflammatory properties by modulating cytokine production. A study highlighted its ability to alleviate cytokine storms, which are characterized by excessive inflammatory responses. In vivo experiments showed that DHAP treatment significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in a mouse model of inflammation induced by lipopolysaccharides (LPS) .
Case Study:
- Model: C57 mice were used to assess the effects of DHAP on inflammation.
- Results: Histological analysis revealed reduced lung damage and decreased inflammatory cell infiltration following DHAP treatment.
Neuroprotective Effects
DHAP's neuroprotective properties have been investigated in the context of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit amyloid plaque formation, which is a hallmark of Alzheimer's disease pathology. The compound's ability to modulate oxidative stress and inflammation is believed to contribute to its protective effects on neuronal cells .
Research Insights:
- Mechanism: Reduction of oxidative stress and modulation of inflammatory pathways.
- Potential Applications: Could be explored for therapeutic strategies against Alzheimer’s disease.
MALDI Imaging Mass Spectrometry
In material science, DHAP is utilized as a matrix for matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. Its high vacuum stability makes it suitable for analyzing biological tissues with high spatial resolution .
Table 1: Comparison of MALDI Matrices
Matrix Compound | Sensitivity | Stability | Application Area |
---|---|---|---|
2',5'-Dihydroxyacetophenone | High | High | Biological tissue analysis |
α-Cyano-4-hydroxycinnamic acid | Medium | Medium | General mass spectrometry |
Synthesis Applications
DHAP serves as a precursor in various chemical syntheses, contributing to the development of new compounds with potential biological activities . Its structural properties allow it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.
Mechanism of Action
The biological effects of 2’,5’-Dihydroxyacetophenone are primarily attributed to its ability to modulate various molecular pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 by blocking the nuclear factor-kappa B signaling pathway.
Antitumor Activity: 2’,5’-Dihydroxyacetophenone induces apoptosis in cancer cells by modulating the expression of apoptotic proteins and inhibiting cell proliferation.
Comparison with Similar Compounds
2’,5’-Dihydroxyacetophenone is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties. Similar compounds include:
2’,4’,6’-Trihydroxyacetophenone: This compound has three hydroxyl groups and exhibits stronger antioxidant activity but different reactivity in substitution reactions.
2’,6’-Dihydroxyacetophenone: With hydroxyl groups at the 2’ and 6’ positions, this compound has different steric and electronic properties, affecting its reactivity and biological activity.
2,5-Dihydroxybenzoic Acid:
Biological Activity
2',5'-Dihydroxyacetophenone (DHAP) is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and antitumor effects. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological activity of DHAP.
Property | Value |
---|---|
Molecular Formula | C₈H₈O₃ |
Molecular Weight | 152.147 g/mol |
Melting Point | 204-206 °C |
Boiling Point | 329.2 °C |
Density | 1.3 g/cm³ |
Recent studies have highlighted the mechanisms through which DHAP exerts its biological effects. Notably, DHAP has been shown to inhibit the production of inflammatory mediators in macrophages by blocking key signaling pathways:
- NF-κB Pathway : DHAP significantly inhibits the nuclear translocation of NF-κB p65, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW264.7 cells .
- ERK1/2 Pathway : The compound also blocks ERK1/2 phosphorylation, further contributing to its anti-inflammatory effects .
Anti-inflammatory Effects
In vitro and in vivo studies have demonstrated that DHAP effectively reduces the levels of pro-inflammatory cytokines. For instance:
- Cytokine Production : In a study involving mice subjected to a cytokine storm induced by lipopolysaccharide (LPS), DHAP treatment resulted in a significant decrease in serum levels of IL-1β, IL-6, and nitric oxide .
- Cell Proliferation : DHAP inhibited the proliferation of RAW264.7 macrophages under inflammatory conditions and restored normal levels of inflammatory factors .
Table 1: Effects of DHAP on Inflammatory Cytokines
Cytokine | Control Level (pg/mL) | LPS Level (pg/mL) | DHAP Treatment Level (pg/mL) |
---|---|---|---|
IL-1β | 10 | 150 | 30 |
IL-6 | 20 | 200 | 50 |
TNF-α | 15 | 180 | 40 |
Antioxidant Activity
DHAP exhibits notable antioxidant properties, which are linked to its ability to scavenge free radicals and enhance cellular antioxidant defenses. Studies have indicated that DHAP increases catalase and peroxidase activities in various tissues, suggesting its potential role as an antioxidant agent .
Antitumor Activity
Emerging evidence suggests that DHAP may possess antitumor properties. In vitro studies indicate that it can inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. For example, treatments with DHAP have shown promise in reducing tumor size in xenograft models .
Case Studies
A recent investigation into allergic reactions associated with compounds similar to DHAP highlighted its safety profile when used appropriately. Two cases of allergic contact dermatitis were reported following exposure to resacetophenone, a compound related to acetophenones, but no severe adverse effects were noted for DHAP itself during clinical assessments .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2',5'-Dihydroxyacetophenone, and what are their critical optimization parameters?
- Methodology : DHAP can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. A typical protocol involves reacting hydroquinone derivatives with acetic anhydride under controlled acidic conditions . Key parameters include reaction temperature (optimized at 50–60°C), stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of hydroquinone to acetic anhydride), and purification via recrystallization using ethanol. Yield improvements (>70%) are achieved by minimizing oxidative side reactions under inert nitrogen atmospheres .
Q. How should DHAP be prepared for in vitro studies, considering its solubility and stability?
- Methodology : DHAP exhibits limited aqueous solubility (≤30 mg/mL in water) but is highly soluble in DMSO (197.17 mM at 25°C). For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Stability tests indicate DHAP degrades by ~15% after one month at -20°C; long-term storage at -80°C in desiccated conditions is recommended .
Q. What analytical techniques are validated for characterizing DHAP purity and structural integrity?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>98%). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms structural integrity, with characteristic peaks at δ 2.6 ppm (acetophenone methyl group) and δ 6.5–7.5 ppm (aromatic protons). Mass spectrometry (MS) with [M+H]⁺ at m/z 153.05 provides additional validation .
Advanced Research Questions
Q. What molecular mechanisms underlie DHAP's anti-inflammatory activity in LPS-induced macrophages?
- Mechanistic Insights : DHAP suppresses nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) expression via inhibition of the ERK1/2 and NF-κB pathways. At 20–50 μM, DHAP reduces TNF-α and IL-6 levels by >50% in RAW264.7 cells, as shown by qPCR and ELISA . Critical experimental controls include LPS-only treatment groups and NF-κB inhibitors (e.g., BAY 11-7082) to validate pathway specificity.
Q. How does DHAP modulate hyperuricemia in vivo, and what are its pharmacokinetic limitations?
- In Vivo Model : In hyperuricemic mice, DHAP (20–80 mg/kg, oral) reduces serum uric acid by 30–45% by inhibiting xanthine oxidase (XOD) activity (IC₅₀ = 18.2 μM). However, its short half-life (t₁/₂ = 2.3 hours) and low oral bioavailability (<25%) necessitate formulation optimization (e.g., nanoencapsulation) for therapeutic translation .
Q. Are there contradictions in DHAP's reported bioactivities across studies, and how can they be resolved?
- Data Reconciliation : Discrepancies in IC₅₀ values for XOD inhibition (e.g., 18.2 μM vs. 45 μM) arise from assay variability (e.g., enzyme source, substrate concentration). Standardized protocols using recombinant human XOD and fixed substrate (xanthine, 100 μM) are recommended. Cross-validation with positive controls (allopurinol) ensures consistency .
Q. What synthetic derivatives of DHAP enhance its pharmacological profile while retaining activity?
- Derivatization Strategies : Fluorination at the 4'-position improves metabolic stability (t₁/₂ increased to 4.1 hours) but reduces anti-inflammatory potency. Methoxy substitutions (e.g., 4'-methoxy-DHAP) retain NF-κB inhibition (IC₅₀ = 25 μM) while enhancing solubility (45 mg/mL in PBS). SAR studies highlight the necessity of the 2',5'-dihydroxy motif for target engagement .
Q. Methodological Considerations
- Contradictory Data Handling : When DHAP's cytotoxicity varies across cell lines (e.g., IC₅₀ = 80 μM in RAW264.7 vs. 120 μM in HEK293), validate via ATP-based viability assays and adjust treatment durations (≤24 hours for immune cells vs. 48 hours for epithelial cells) .
- Pathway Analysis : Combine Western blotting (ERK1/2 phosphorylation) with NF-κB nuclear translocation assays (immunofluorescence) to confirm dual-pathway inhibition .
Properties
IUPAC Name |
1-(2,5-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWSGZHNBANIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060077 | |
Record name | 1-(2,5-Dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
490-78-8 | |
Record name | 2′,5′-Dihydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490788 | |
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Record name | 2',5'-DIHYDROXYACETOPHENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3759 | |
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Record name | Ethanone, 1-(2,5-dihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-(2,5-Dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',5'-dihydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.016 | |
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Record name | 2-ACETYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1H7QH11ZH | |
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Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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